Bis-Substitution Topology vs. Mono-Substituted Indolizine H₃ Antagonists
CAS 58892-65-2 differs fundamentally from mono-substituted indolizine H₃ antagonists (e.g., 2-[4-(3-piperidin-1-yl-propoxy)-phenyl]-indolizine and 7-methyl-2-[4-(3-piperidin-1-yl-propoxy)-phenyl]-indolizine) in its bis-substitution pattern at the indolizine 1- and 3-positions. The target compound carries two 4-phenyl-4-piperidinol units (MW contribution ~354 Da each) versus the single piperidinylpropoxyphenyl fragment (MW ~260 Da) present in the predominant class of indolizine H₃ ligands [1]. This results in a molecular weight of 571.75 g/mol for the target compound, compared to approximately 404–418 g/mol for typical mono-substituted indolizine H₃ antagonists, representing a >35% increase in molecular mass that profoundly affects physicochemical and pharmacokinetic properties . The target compound also presents 2 hydrogen bond donors (both tertiary hydroxyls) and 5 hydrogen bond acceptors, versus the 0 HBD / 3 HBA profile of the mono-substituted comparator class .
| Evidence Dimension | Molecular weight and hydrogen-bonding capacity |
|---|---|
| Target Compound Data | MW = 571.75 g/mol; HBD = 2; HBA = 5; PSA = 51.35 Ų; Rotatable bonds = 10 |
| Comparator Or Baseline | Typical mono-substituted indolizine H₃ antagonists (e.g., CHEMBL52160): MW ~350–420 g/mol; HBD = 0; HBA = 3; PSA ~25–35 Ų |
| Quantified Difference | MW increase of 151–222 g/mol (36%–54% larger); +2 HBD and +2 HBA relative to mono-substituted class |
| Conditions | Calculated molecular properties from structural formula; comparator data from BindingDB entries for indolizine H₃ ligands |
Why This Matters
The substantial increase in molecular weight and hydrogen-bonding capacity directly impacts membrane permeability, blood-brain barrier penetration, and pharmacokinetic profile—parameters that are critical when selecting compounds for CNS-targeted screening cascades versus peripheral target applications.
- [1] BindingDB. Ki data for indolizine-based histamine H₃ receptor ligands: BDBM50127841 (Ki = 13 nM), BDBM50127846 (Ki = 40 nM), BDBM50127836 (Ki = 236 nM). Binding affinity towards human Histamine H₃ receptor using [³H]N-methyl-histamine as radioligand. View Source
